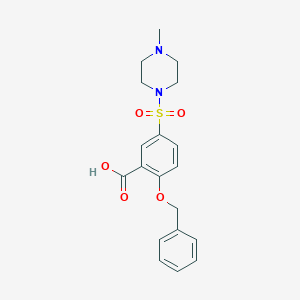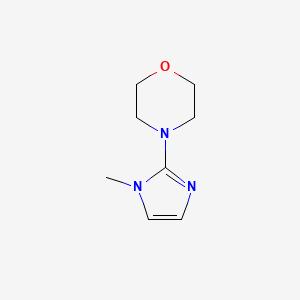![molecular formula C9H11ClN4O B8586093 N-[(3-chloropyrazin-2-yl)methyl]azetidine-1-carboxamide](/img/structure/B8586093.png)
N-[(3-chloropyrazin-2-yl)methyl]azetidine-1-carboxamide
Descripción general
Descripción
N-[(3-chloropyrazin-2-yl)methyl]azetidine-1-carboxamide is a compound that belongs to the class of azetidines and pyrazines Azetidines are four-membered nitrogen-containing heterocycles, while pyrazines are six-membered nitrogen-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloropyrazin-2-yl)methyl]azetidine-1-carboxamide typically involves the reaction of 3-chloropyrazine-2-carboxamide with azetidine derivatives. One common method involves the use of alkylation reactions where the pyrazine derivative is reacted with azetidine in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[(3-chloropyrazin-2-yl)methyl]azetidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Aplicaciones Científicas De Investigación
N-[(3-chloropyrazin-2-yl)methyl]azetidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of antimicrobial agents due to its activity against various bacterial strains.
Materials Science: The compound is used in the synthesis of polymers and materials with specific properties, such as antimicrobial coatings and gene transfection materials.
Biological Research: It is used in studies related to enzyme inhibition and molecular docking to understand its interactions with biological targets.
Mecanismo De Acción
The mechanism of action of N-[(3-chloropyrazin-2-yl)methyl]azetidine-1-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it acts by inhibiting enzymes essential for bacterial growth, such as enoyl-ACP reductase (InhA). The compound binds to the active site of the enzyme, preventing its normal function and thereby inhibiting bacterial growth .
Comparación Con Compuestos Similares
Similar Compounds
- 3-chloropyrazine-2-carboxamide
- 3-benzylaminopyrazine-2-carboxamide
- 3-amino-2-chloropyrazine
Uniqueness
N-[(3-chloropyrazin-2-yl)methyl]azetidine-1-carboxamide is unique due to its combination of azetidine and pyrazine moieties, which confer specific chemical and biological properties.
Propiedades
Fórmula molecular |
C9H11ClN4O |
|---|---|
Peso molecular |
226.66 g/mol |
Nombre IUPAC |
N-[(3-chloropyrazin-2-yl)methyl]azetidine-1-carboxamide |
InChI |
InChI=1S/C9H11ClN4O/c10-8-7(11-2-3-12-8)6-13-9(15)14-4-1-5-14/h2-3H,1,4-6H2,(H,13,15) |
Clave InChI |
LJLIAKKQSQSHEK-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1)C(=O)NCC2=NC=CN=C2Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(hydroxymethyl)piperidin-1-yl]benzonitrile](/img/structure/B8586014.png)












